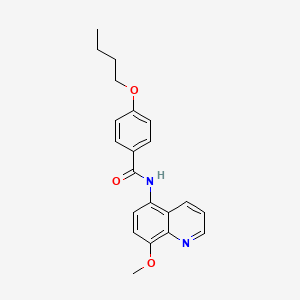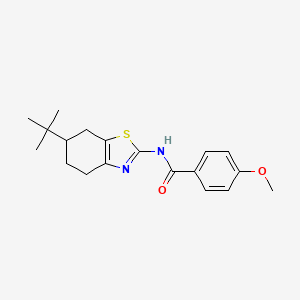![molecular formula C19H22N2O3S2 B11336090 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336090.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a cyclopenta[d]pyrimidine core, a thiolane ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the intermediate with a sulfanylating agent, such as thiol or disulfide compounds, under controlled conditions.
Formation of the Thiolane Ring: This can be accomplished through a ring-closing reaction, often using a suitable catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring and other reactive sites can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: Application in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE: This compound is unique due to its specific structure and functional groups.
Other Cyclopenta[d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, which may have different properties and applications.
Thiolane-Containing Compounds: Compounds with thiolane rings that may have similar reactivity but different overall structures and functions.
Uniqueness
The uniqueness of 3-(4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE lies in its combination of a cyclopenta[d]pyrimidine core, a thiolane ring, and a sulfanyl group, which together confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H22N2O3S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C19H22N2O3S2/c1-13-4-2-5-14(10-13)11-25-18-16-6-3-7-17(16)21(19(22)20-18)15-8-9-26(23,24)12-15/h2,4-5,10,15H,3,6-9,11-12H2,1H3 |
InChI Key |
QFDUVPTWKAYBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11336017.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336024.png)
![1-(3-bromo-4-methoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11336029.png)
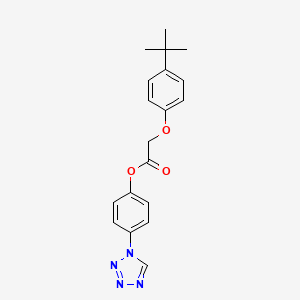
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11336037.png)
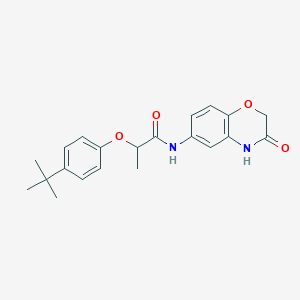
![furan-2-yl{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11336048.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11336055.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone](/img/structure/B11336056.png)
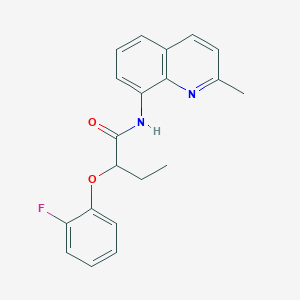
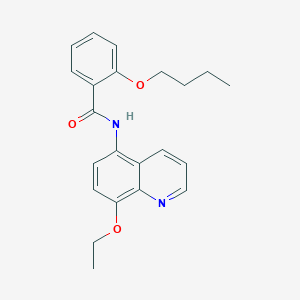
![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11336084.png)
